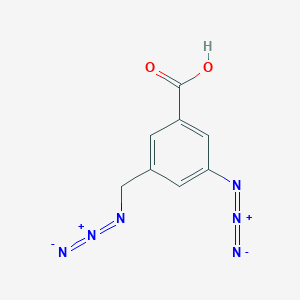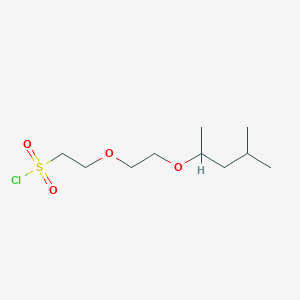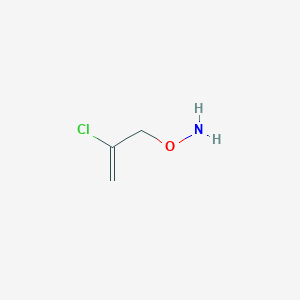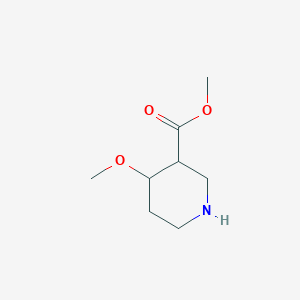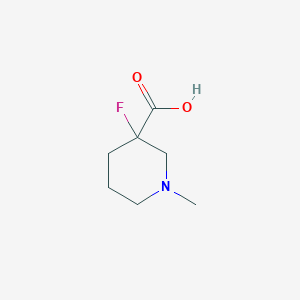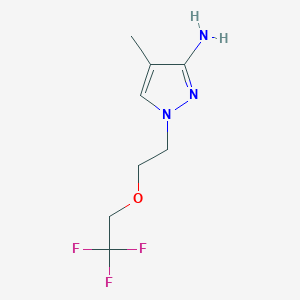
4-Methyl-1-(2-(2,2,2-trifluoroethoxy)ethyl)-1h-pyrazol-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methyl-1-(2-(2,2,2-trifluoroethoxy)ethyl)-1H-pyrazol-3-amine is a chemical compound with the following structure:
CH3−NH−C(CF3)3−CH2−CH2−O−C(CF3)3−CH2−NH2
It contains a pyrazole ring with a trifluoroethoxyethylamine side chain. The compound’s systematic name reflects its substituents and functional groups.
Vorbereitungsmethoden
Synthetic Routes
The synthesis of 4-Methyl-1-(2-(2,2,2-trifluoroethoxy)ethyl)-1H-pyrazol-3-amine involves several steps. One possible synthetic route includes the following:
-
Formation of the Pyrazole Ring:
- Start with a suitable precursor (e.g., 4-methylpyrazole).
- Introduce the trifluoroethoxyethylamine side chain using appropriate reagents.
-
Functionalization:
- Protect any sensitive functional groups.
- Introduce the trifluoroethoxyethylamine moiety.
-
Deprotection and Final Steps:
- Remove any protecting groups.
- Obtain the desired compound.
Industrial Production
Industrial-scale production methods may involve modifications of the synthetic route for efficiency and yield.
Analyse Chemischer Reaktionen
4-Methyl-1-(2-(2,2,2-trifluoroethoxy)ethyl)-1H-pyrazol-3-amine can undergo various reactions:
Substitution Reactions: It may participate in nucleophilic substitution reactions due to the amino group.
Oxidation/Reduction Reactions: Depending on the functional groups, it could be oxidized or reduced.
Common Reagents and Conditions: Specific reagents and conditions depend on the desired transformation.
Wissenschaftliche Forschungsanwendungen
This compound finds applications in:
Medicine: Investigate its potential as a drug candidate (e.g., anti-inflammatory, antiviral, or anticancer properties).
Chemical Biology: Study its interactions with biological macromolecules.
Industry: Explore its use in materials science or catalysis.
Wirkmechanismus
The exact mechanism of action remains an active area of research. It likely involves interactions with specific cellular targets, affecting signaling pathways or enzymatic processes.
Vergleich Mit ähnlichen Verbindungen
4-Methyl-1-(2-(2,2,2-trifluoroethoxy)ethyl)-1H-pyrazol-3-amine stands out due to its unique combination of functional groups. Similar compounds include:
- 4-Methylpyrazole
- 1-(2-(2,2,2-trifluoroethoxy)ethyl)-1H-pyrazole-3-amine
Eigenschaften
Molekularformel |
C8H12F3N3O |
|---|---|
Molekulargewicht |
223.20 g/mol |
IUPAC-Name |
4-methyl-1-[2-(2,2,2-trifluoroethoxy)ethyl]pyrazol-3-amine |
InChI |
InChI=1S/C8H12F3N3O/c1-6-4-14(13-7(6)12)2-3-15-5-8(9,10)11/h4H,2-3,5H2,1H3,(H2,12,13) |
InChI-Schlüssel |
YUXJWGZJCJKYAV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CN(N=C1N)CCOCC(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



